![molecular formula C19H18ClN3O2 B5649958 3-(2-chlorophenyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B5649958.png)
3-(2-chlorophenyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-phenylpropanamide
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Overview
Description
Synthesis Analysis
Synthesis of compounds similar to the one often involves multi-step chemical reactions, starting from basic aromatic acids or chlorides, proceeding through various intermediates, and utilizing cyclization reactions, amidation, or condensation steps to achieve the target molecule. For instance, the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated complex synthetic pathways to obtain compounds with potential anticancer activities (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds is often determined through X-ray diffraction, NMR, and computational methods such as DFT calculations. These studies reveal the geometry, bond lengths, angles, and conformational preferences of the molecules, which are crucial for understanding their reactivity and interaction with biological targets. The crystal structure analysis of a structurally similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, provided detailed insights into its geometric and electronic properties, supporting the structural determination through computational and experimental methods (Demir et al., 2016).
properties
IUPAC Name |
3-(2-chlorophenyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-22-18(23-25-13)12-21-19(24)11-16(14-7-3-2-4-8-14)15-9-5-6-10-17(15)20/h2-10,16H,11-12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCCKJGGPRFBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chlorophenyl)-N-[(5-methyl-1,2,4-oxadiazol-3-YL)methyl]-3-phenylpropanamide |
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